Regioselective SNAr Advantage
The 4-chloro substituent on the pyridine ring of the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold undergoes nucleophilic aromatic substitution (SNAr) with significantly higher regioselectivity and yields compared to the 5-chloro isomer . This difference is attributed to the electron-withdrawing effect of the adjacent pyridine nitrogen, which activates the 4-position for substitution. In comparative studies, the 4-chloro derivative enabled efficient installation of diverse amine and alkoxy substituents at the 4-position with yields typically exceeding 80%, whereas the 5-chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (CAS 1187421-56-2) exhibited reduced reactivity and required more forcing conditions .
| Evidence Dimension | Synthetic Reactivity (SNAr Yield) |
|---|---|
| Target Compound Data | >80% yield for SNAr with amines under mild conditions (K2CO3, DMF, 80°C) |
| Comparator Or Baseline | 5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine; <50% yield under identical conditions |
| Quantified Difference | ≥1.6-fold yield improvement |
| Conditions | Nucleophilic aromatic substitution (SNAr) with benzylamine, K2CO3, DMF, 80°C, 12h |
Why This Matters
Higher synthetic yields and milder reaction conditions reduce the cost and time required for library synthesis, directly impacting lead optimization efficiency.
